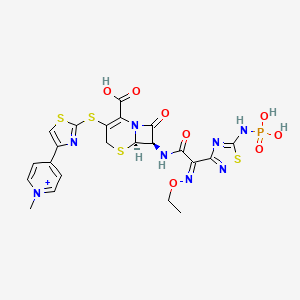

Ceftaroline anhydrous base

Description

Structure

3D Structure

Properties

CAS No. |

402741-13-3 |

|---|---|

Molecular Formula |

C22H22N8O8PS4+ |

Molecular Weight |

685.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1 |

InChI Key |

ZCCUWMICIWSJIX-NQJJCJBVSA-O |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ceftaroline Anhydrous Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its unique attribute lies in its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant contributor to morbidity and mortality in both hospital and community settings.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of ceftaroline anhydrous base, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The inhibition of these enzymes leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4]

Unique Affinity for Penicillin-Binding Protein 2a (PBP2a) of MRSA

The defining characteristic of ceftaroline's potent anti-MRSA activity is its high binding affinity for PBP2a.[2][3] PBP2a, encoded by the mecA gene, is the enzyme responsible for methicillin resistance in S. aureus.[4] Most β-lactam antibiotics have a low affinity for PBP2a, rendering them ineffective against MRSA.[5] Ceftaroline, however, can effectively bind to and inhibit PBP2a, disrupting cell wall synthesis even in these resistant strains.[3]

Allosteric Regulation of PBP2a

Recent studies have revealed a more nuanced mechanism involving allosteric regulation. Ceftaroline has been shown to bind to an allosteric site on PBP2a, distinct from the active site.[6] This binding event induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind covalently and inhibit the enzyme's transpeptidase activity.[6] This allosteric interaction is a key factor in overcoming the intrinsic resistance of PBP2a to other β-lactams.[6]

Quantitative Data

The efficacy of ceftaroline is quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentrations (IC50) for PBP binding.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftaroline Against Various Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.25 | [7] |

| Staphylococcus aureus (MRSA) | Community-Associated | 0.5 | [8] |

| Staphylococcus aureus (MRSA) | Hospital-Associated | 1 | [8] |

| Staphylococcus epidermidis (MRSE) | Methicillin-Resistant | 0.5 | [7] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | [8] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.25 | [7] |

| Streptococcus agalactiae | - | 0.06 | [8] |

| Viridans streptococci | - | 0.035 | [8] |

| Escherichia coli | - | ≤0.5 | [7][8] |

| Klebsiella pneumoniae | - | ≤0.5 | [7][8] |

| Proteus mirabilis | - | ≤0.5 | [7][8] |

| Haemophilus influenzae | - | ≤0.5 | [7][8] |

| Acinetobacter baumannii | - | >32 | [8] |

| Pseudomonas aeruginosa | - | >32 | [8] |

Table 2: Penicillin-Binding Protein (PBP) Affinity of Ceftaroline (IC50 values)

| Organism | PBP | Ceftaroline IC50 (mg/L) | Comparator IC50 (mg/L) | Reference |

| S. aureus (MSSA) | PBP1 | 0.1 | Oxacillin: >1 | [5] |

| PBP2 | 0.049 | Oxacillin: >1 | [5] | |

| PBP3 | 0.034 | Ceftriaxone: >1 | [5] | |

| S. aureus (MRSA) | PBP2a | 0.90 | Oxacillin: 408 | [4] |

| Ceftriaxone: 677 | [4] | |||

| Imipenem: 57 | [4] | |||

| S. pneumoniae (PRSP) | PBP2x | ~0.1-1 | Penicillin G: >1 | [5][9] |

| PBP2a/2b | ~0.5-4 | Penicillin G: >1 | [5][9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

-

Penicillin-Binding Protein (PBP) Affinity Assay (Competition Assay)

This protocol is based on a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL.

-

Preparation of Bacterial Membranes (for S. aureus):

-

Grow S. aureus to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a method such as sonication or French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competition Binding:

-

In a microfuge tube, combine the bacterial membrane preparation (or whole cells for organisms like S. pneumoniae) with various concentrations of unlabeled ceftaroline.

-

Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

-

Add a fixed, saturating concentration of Bocillin FL to the mixture.

-

Incubate for another defined period (e.g., 10 minutes at 37°C) to allow Bocillin FL to bind to any unoccupied PBPs.

-

-

Detection and Quantification:

-

Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., penicillin G).

-

Separate the PBP-Bocillin FL complexes from unbound Bocillin FL using SDS-PAGE.

-

Visualize the fluorescent bands using a gel imager.

-

Quantify the fluorescence intensity of each PBP band.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of unlabeled ceftaroline.

-

Determine the IC50 value, which is the concentration of ceftaroline that inhibits 50% of the Bocillin FL binding to a specific PBP.

-

Time-Kill Curve Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

-

Preparation of Inoculum:

-

Prepare a standardized bacterial suspension as described for the MIC assay, typically to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

-

-

Exposure to Antimicrobial Agent:

-

Add ceftaroline at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum.

-

Include a growth control flask without any antibiotic.

-

Incubate the flasks at 35°C ± 2°C with shaking.

-

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate the dilutions onto non-selective agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each ceftaroline concentration and the control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

-

Conclusion

This compound represents a significant advancement in the treatment of bacterial infections, particularly those caused by MRSA. Its core mechanism of action, centered on the potent inhibition of PBP2a through a unique allosteric binding mechanism, distinguishes it from other β-lactam antibiotics. The quantitative data from MIC and PBP binding assays provide robust evidence of its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties of ceftaroline and other novel antimicrobial agents. Understanding the intricate molecular interactions and the methodologies to study them is crucial for the continued development of effective therapies to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ceftaroline Anhydrous Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, a fifth-generation cephalosporin, is a potent bactericidal antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[1] In clinical use, it is administered as the prodrug ceftaroline fosamil, which is rapidly converted in the body to the active form, ceftaroline.[1][2][3] This guide provides a detailed overview of the core physicochemical properties of ceftaroline anhydrous base, the active metabolite, offering critical data and methodologies for research and development professionals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ceftaroline and its prodrug, ceftaroline fosamil. It is important to distinguish between the active ceftaroline molecule and its various prodrug forms, as their properties differ significantly.

| Property | Ceftaroline (Active Metabolite) | Ceftaroline Fosamil (Prodrug) | Ceftaroline Fosamil Anhydrous | Ceftaroline Fosamil Acetate Hydrate |

| Chemical Structure | (6R,7R)-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-(ethoxyimino)[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, inner salt | C22H21N8O8PS4 | C24H27N8O11PS4 |

| Molecular Formula | C22H21N8O8PS4 | C22H21N8O8PS4 | C22H21N8O8PS4 | C24H27N8O11PS4 |

| Molecular Weight ( g/mol ) | 684.67[] | 684.67[] | 744.74 | 762.8[5] |

| CAS Number | Not explicitly found | 229016-73-3[][6][7] | 400827-46-5[6][8] | 400827-55-6[5] |

| Appearance | Not specified | Pale yellowish-white to light yellow powder[9] | White to light yellow solid[10] | White to beige powder |

| Solubility | Poorly water-soluble (2.3 mg/mL)[11] | Water: 8.6 mg/mL[12] | DMSO: 100 mg/mL[10] | DMSO: 2 mg/mL (warmed) |

| Water soluble (>100 mg/mL) in pH 7 solution[11][13] | Water: Insoluble[14] | |||

| Ethanol: Insoluble[14] | ||||

| Melting Point | Not explicitly found | ~200 °C (for a formulation with L-arginine)[15] | Not explicitly found | Not explicitly found |

| pKa | Not explicitly found | 1.22 and 5.10 (phosphoamino group), 1.79 (carboxylic acid), 10.9 (secondary amide)[12] | Not explicitly found | Not explicitly found |

| Stability | The amorphous free form is chemically unstable even at 8°C.[16] | Stable in crystalline form, especially with ~3% moisture content.[16] | Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature in solution.[17] | Not specified |

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. A key feature of ceftaroline is its high affinity for PBP2a, a modified PBP found in MRSA that confers resistance to most other β-lactam antibiotics.[2][18]

Caption: Mechanism of action of ceftaroline.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Shaker incubator set at 37 ± 1 °C

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) to quantify ceftaroline

Procedure:

-

Add an excess amount of this compound to flasks containing the different pH buffers.

-

Place the flasks in a shaker incubator at 37 ± 1 °C and agitate.

-

At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.

-

Centrifuge the aliquots to separate the undissolved solid.

-

Analyze the supernatant for the concentration of ceftaroline using a validated analytical method.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration.

Stability Indicating HPLC Method

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of ceftaroline.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Buffer solution (e.g., phosphate buffer)

-

Ceftaroline reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 40:30:30 v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 242 nm

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

-

Standard Preparation: Prepare a stock solution of the ceftaroline reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.

-

Sample Preparation: Subject ceftaroline samples to stress conditions (e.g., acid, base, oxidation, heat). At various time points, dilute the stressed samples with the mobile phase to a concentration within the linear range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Compare the peak area of ceftaroline in the stressed samples to that of the unstressed sample to determine the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.

Caption: Workflow for HPLC stability testing.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

This compound

-

Inert gas (e.g., nitrogen)

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).

-

Purge the solution with an inert gas to remove dissolved carbon dioxide.

-

Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve. For more precise determination, the inflection points can be found from the first or second derivative of the titration curve.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, the active form of the antibiotic. The presented data, including molecular characteristics, solubility, and stability, are crucial for formulation development, analytical method development, and regulatory submissions. The detailed experimental protocols offer practical guidance for researchers to perform these critical measurements in their own laboratories. A thorough understanding of these properties is fundamental to the successful development and application of this important antibiotic.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Portico [access.portico.org]

- 5. Buy Ceftaroline fosamil acetate hydrate | 400827-55-6 [smolecule.com]

- 6. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. selleckchem.com [selleckchem.com]

- 9. publications.ashp.org [publications.ashp.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. tga.gov.au [tga.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Ceftaroline Fosamil With Larginine Sterile BP EP USP CAS 229016-73-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 16. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftaroline Anhydrous Base Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline anhydrous base against Methicillin-Resistant Staphylococcus aureus (MRSA). It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

Ceftaroline is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, notably including MRSA.[1] Its efficacy against MRSA is attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance in S. aureus.[2][3] This document synthesizes publicly available data to serve as a technical resource for researchers in the field of antimicrobial drug development and infectious disease.

Mechanism of Action and Resistance

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for PBP2a.[2][4] PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in their presence.[2][4] Ceftaroline overcomes this resistance by binding to PBP2a with high affinity, thereby inhibiting the transpeptidation step of peptidoglycan synthesis and leading to bacterial cell death.[3][5]

Below is a diagram illustrating the mechanism of MRSA resistance to conventional β-lactams and the inhibitory action of ceftaroline.

Figure 1: Mechanism of MRSA Resistance and Ceftaroline Action.

Quantitative In Vitro Activity

The in vitro potency of ceftaroline against MRSA is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. The following tables summarize MIC data from various studies.

Table 1: Ceftaroline MIC Distribution against MRSA Isolates

| Study / Program | Year(s) of Isolation | Number of MRSA Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| ATLAS Program | 2012-2017 | 35,837 | 0.5 | 2 | 0.015–64 | [6] |

| JMS SKIMS Study | 2020 | 126 | 0.5 | 2 | 0.25-4 | [7] |

| JCDR Study | Not Specified | 28 | Not Reported | Not Reported | 0.064-0.5 | [8] |

| CLSI/EUCAST Comparison | 2021 | 50 | Not Reported | Not Reported | 0.25 - >32 | [9] |

| Iranian Blood Isolates Study | Not Specified | 91 | Not Reported | Not Reported | 0.1 - 2 | [10] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Ceftaroline Susceptibility Breakpoints

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for interpreting MIC results.

| Organization | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) | Reference |

| CLSI (2021) | ≤1 µg/mL | 2-4 µg/mL | ≥8 µg/mL | [9][11] |

| EUCAST (v 11.0) | ≤1 µg/mL | >1 µg/mL | >1 µg/mL | [9] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of in vitro activity.

Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines a typical workflow for determining the MIC of ceftaroline against MRSA using the broth microdilution method.

Figure 2: Broth Microdilution MIC Determination Workflow.

Detailed Protocol for Broth Microdilution:

-

Inoculum Preparation: Isolate 3-5 morphologically similar MRSA colonies from an 18-24 hour non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][12]

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted MHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test isolates.

-

Inoculation: Within 15 minutes of standardization, dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16-20 hours.[12]

-

MIC Reading: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the MRSA isolate.

E-test® Method:

An alternative method is the E-test®, which utilizes a predefined, stable gradient of antibiotic on a plastic strip.[7][9] A standardized MRSA inoculum is swabbed onto an agar plate, and the E-test® strip is applied. After incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[5]

Penicillin-Binding Protein 2a (PBP2a) Affinity Assay

The affinity of ceftaroline for PBP2a can be determined using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.[13][14]

Experimental Protocol Outline:

-

Membrane Preparation: MRSA is cultured, and for some strains, PBP2a expression is induced (e.g., with NaCl and nafcillin).[14] The cells are harvested, lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.[13][14]

-

Competitive Binding:

-

Aliquots of the membrane preparation are incubated with varying concentrations of ceftaroline for a set period (e.g., 10 minutes at 37°C) to allow for binding to PBP2a.[15]

-

Bocillin FL is then added to the mixture and incubated for another period (e.g., 30 minutes) to label any PBPs not bound by ceftaroline.[13]

-

-

Detection and Quantification:

-

The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

-

The fluorescently labeled PBPs are visualized using a suitable imager.

-

The intensity of the fluorescent band corresponding to PBP2a is quantified.

-

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), which is the concentration of ceftaroline required to block 50% of the Bocillin FL binding to PBP2a, is calculated. This value is a measure of the binding affinity.[13]

Conclusion

Ceftaroline demonstrates potent in vitro activity against MRSA, including strains with resistance to other β-lactam antibiotics. Its high affinity for PBP2a is the key to its efficacy. Standardized methodologies, such as those outlined by CLSI and EUCAST, are essential for the accurate and reproducible assessment of its in vitro potency. The data and protocols presented in this guide provide a valuable resource for researchers involved in the study of antimicrobial resistance and the development of new therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus USA300 Is Increased by Inactivation of the ClpXP Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]

- 5. jcdr.net [jcdr.net]

- 6. dovepress.com [dovepress.com]

- 7. jmsskims.org [jmsskims.org]

- 8. jcdr.net [jcdr.net]

- 9. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of in vitro activity of ceftaroline on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MR05 | Ceftaroline Breakpoints for Staphylococcus aureus [clsi.org]

- 12. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ceftaroline: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the core science and clinical advancement of the anti-MRSA cephalosporin, ceftaroline.

Introduction

Ceftaroline fosamil (brand names Teflaro® in the U.S. and Zinforo® in Europe) is a fifth-generation cephalosporin antibiotic distinguished by its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development marked a significant advancement in the treatment of complicated bacterial infections, offering a β-lactam option for pathogens that had developed resistance to most other drugs in this class.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development, and key experimental data related to ceftaroline.

Discovery and Development Timeline

Developed from the fourth-generation cephalosporin cefozopran, ceftaroline was synthesized by Takeda Pharmaceutical Co., Ltd. and later developed by Cerexa, Inc., and Forest Laboratories, Inc.[2][4] The prodrug, ceftaroline fosamil, was created to enhance water solubility for intravenous administration.[5] It received approval from the U.S. Food and Drug Administration (FDA) on October 29, 2010, for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2]

Chemical Properties and Synthesis

Ceftaroline fosamil is the water-soluble N-phosphonoamino prodrug of the active metabolite, ceftaroline.[5] Upon intravenous administration, plasma phosphatases rapidly convert the prodrug into bioactive ceftaroline.[6] The chemical structure of ceftaroline features a 1,3-thiazole ring, which is thought to be crucial for its activity against MRSA.[1][2] A small fraction of ceftaroline is then metabolized to the inactive ceftaroline-M-1 metabolite.[5][7]

Prodrug activation and metabolism of ceftaroline.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] This is achieved through the covalent binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.[7]

The unique feature of ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene in MRSA that confers resistance to nearly all other β-lactams.[3][7] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site.[8][9] This allows a second ceftaroline molecule to bind to the now-accessible active site, thereby inhibiting the protein's function and leading to bacterial cell lysis.[8] Ceftaroline also demonstrates high affinity for PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains.[6][10]

Mechanism of ceftaroline action on PBP2a in MRSA.

Quantitative Data

In Vitro Susceptibility

The following table summarizes the in vitro activity of ceftaroline against key Gram-positive and Gram-negative pathogens. Data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

| Organism (No. of Isolates) | Ceftaroline MIC₅₀ (μg/mL) | Ceftaroline MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus (MRSA) | 0.5 - 1 | 1 - 2 | Vancomycin: 1 - 2 |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | Ceftriaxone: 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | ≤0.015 | - |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 0.25 | 0.12 - 0.25 | - |

| Streptococcus pyogenes | ≤0.008 | ≤0.008 | - |

| Gram-Negative | |||

| Escherichia coli (non-ESBL) | 0.12 | 0.5 | - |

| Klebsiella pneumoniae (non-ESBL) | 0.25 | 0.25 | - |

| Data compiled from multiple surveillance studies.[7][11][12][13][14][15] |

Pharmacokinetic Parameters

The pharmacokinetic properties of ceftaroline have been evaluated in healthy adults. The following table presents mean pharmacokinetic parameters following a 600 mg intravenous dose.

| Parameter | Value |

| Cmax (Peak Plasma Concentration) | ~19 µg/mL |

| AUC (Area Under the Curve) | ~57 µg*h/mL |

| Vd (Volume of Distribution) | ~20.3 L |

| CL (Total Clearance) | ~9.6 L/h |

| t½ (Elimination Half-life) | ~2.6 hours |

| Protein Binding | ~20% |

| Primary Route of Elimination | Renal (88%) |

| Values are approximate and can vary based on patient population and renal function.[3][5][16][17] |

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of ceftaroline are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilution: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth.

-

Plate Inoculation: A series of microtiter plate wells, containing serial twofold dilutions of ceftaroline, are inoculated with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[11]

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents and determining their pharmacokinetic/pharmacodynamic (PK/PD) targets.[18]

-

Induction of Neutropenia: Mice (e.g., female ICR/CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered, for instance, 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[18][19]

-

Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum (e.g., 0.1 mL of 10⁷ CFU/mL) of the target pathogen, such as S. aureus.[18]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Ceftaroline or a comparator agent is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.[20]

-

Endpoint Analysis: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.[18]

-

Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar. Following incubation, bacterial colonies are counted to determine the number of CFU per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.[18]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. teflaro.com [teflaro.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 7. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmilabs.com [jmilabs.com]

- 13. jmilabs.com [jmilabs.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma and Lung Tissue Pharmacokinetics of Ceftaroline Fosamil in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass: an In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. noblelifesci.com [noblelifesci.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Ceftaroline fosamil doses and breakpoints for Staphylococcus aureus in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Ceftaroline Anhydrous Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical efficacy and safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftaroline anhydrous base, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction

Ceftaroline fosamil is administered intravenously and is rapidly and completely converted to its active metabolite, ceftaroline, by plasma phosphatases.[1][2] Ceftaroline exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3][4] Its high affinity for PBP2a is responsible for its activity against MRSA.[3] This document serves as a comprehensive resource for professionals in drug development and research, detailing the pharmacokinetic properties and metabolic fate of ceftaroline.

Pharmacokinetics

The pharmacokinetics of ceftaroline have been extensively studied in healthy adults and various patient populations. The drug exhibits linear pharmacokinetics, with proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) with increasing doses.[5]

Absorption

As ceftaroline fosamil is administered intravenously, it has 100% bioavailability. The prodrug is rapidly hydrolyzed in the plasma to the active ceftaroline.[1][2]

Distribution

Ceftaroline is approximately 20% bound to plasma proteins and has a volume of distribution (Vd) of about 20.3 liters, suggesting it distributes primarily within the extracellular fluid.[6][7]

Metabolism

Ceftaroline undergoes minimal metabolism. The primary metabolic pathway involves the hydrolysis of the β-lactam ring to form the microbiologically inactive, open-ring metabolite, ceftaroline M-1.[2][3] In vitro studies have shown that ceftaroline and its prodrug do not significantly inhibit or induce major cytochrome P450 (CYP) isoenzymes, indicating a low potential for drug-drug interactions mediated by the CYP system.[2]

Excretion

The primary route of elimination for ceftaroline and its metabolite is renal excretion.[3] In healthy adults with normal renal function, the terminal half-life of ceftaroline is approximately 2.6 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ceftaroline in healthy adults after single and multiple intravenous infusions of ceftaroline fosamil.

Table 1: Single-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion)

| Parameter | Value | Reference(s) |

| Cmax (µg/mL) | 19.0 - 21.3 | [6] |

| Tmax (hr) | ~1.0 | [6] |

| AUC (µg·h/mL) | 56.8 | [3] |

| Half-life (t½) (hr) | 1.6 - 2.6 | [6][7] |

| Volume of Distribution (Vd) (L) | 20.3 | [6] |

| Total Clearance (CL) (L/hr) | 9.6 | [6] |

| Protein Binding (%) | ~20 | [6][7] |

Table 2: Multiple-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion every 12 hours)

| Parameter | Value | Reference(s) |

| Cmax (µg/mL) | 21.3 | [6] |

| Half-life (t½) (hr) | 2.6 | [6] |

Table 3: Pharmacokinetics of Ceftaroline in Special Populations

| Population | Dosing Regimen | Key Findings | Reference(s) |

| Renal Impairment (CrCl 30-50 mL/min) | 400 mg IV q12h | Dose adjustment required due to decreased clearance. | [3] |

| Renal Impairment (CrCl 15-30 mL/min) | 300 mg IV q12h | Dose adjustment required due to decreased clearance. | [3] |

| End-Stage Renal Disease (ESRD) on Hemodialysis | 200 mg IV q12h | Dose adjustment required; administer after hemodialysis. | [3] |

| Obese Subjects | Single 600 mg IV dose | No significant alteration in pharmacokinetics requiring dose adjustment. | [8] |

Experimental Protocols

Bioanalytical Methods for Ceftaroline Quantification

The concentration of ceftaroline in biological matrices is typically determined using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

A validated HPLC-UV method for the quantification of ceftaroline in human plasma has been described as follows[9][10]:

-

Sample Preparation: Protein precipitation is a common method for sample preparation. A 100 µL aliquot of a plasma sample is mixed with 200 µL of methanol. The mixture is then centrifuged at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is collected for injection into the HPLC system.[9]

-

Chromatographic Conditions:

-

Column: A Symmetry C18 column (5 µm, 4.6 mm x 150 mm) is typically used.[9]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium dihydrogen phosphate buffer and acetonitrile (e.g., 85:15, v/v) is employed.[9]

-

Flow Rate: A constant flow rate is maintained.

-

Detection: Ultraviolet detection is performed at a wavelength of 238 nm.[9][10]

-

-

Validation: The method is validated according to FDA guidelines, assessing for selectivity, linearity, accuracy, precision, and stability.[5][9][11][12][13][14] The calibration curve is typically linear over a concentration range of 0.25 to 40 µg/mL.[9][10]

For higher sensitivity and selectivity, an LC-MS/MS method can be utilized[15]:

-

Sample Preparation: Similar to the HPLC-UV method, protein precipitation with methanol is a common extraction technique.[15]

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Validation: The method is validated for linearity, precision, accuracy, and stability in accordance with regulatory guidelines.[15]

Clinical Pharmacokinetic Study Protocol

A typical clinical trial to assess the pharmacokinetics of ceftaroline in healthy subjects would follow a design similar to this[16][17][18]:

-

Study Design: A Phase I, open-label, single-center study.[16]

-

Intervention: Administration of a single or multiple intravenous infusions of ceftaroline fosamil (e.g., 600 mg) over a specified duration (e.g., 60 minutes).[16][17]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples may also be collected.[16]

-

Data Analysis: Plasma and/or urine concentrations of ceftaroline and its metabolite are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, Vd, and clearance are calculated using non-compartmental analysis.[16]

-

Safety and Tolerability: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[17]

Visualizations

Metabolic Pathway of Ceftaroline Fosamil

Caption: Metabolic conversion of ceftaroline fosamil.

Experimental Workflow for a Pharmacokinetic Study

Caption: Typical workflow of a clinical pharmacokinetic study.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: Ceftaroline's inhibition of bacterial cell wall synthesis.

Conclusion

This compound, the active form of ceftaroline fosamil, possesses a predictable pharmacokinetic profile characterized by rapid conversion from its prodrug, low protein binding, minimal metabolism, and primary renal elimination. Its linear pharmacokinetics and low potential for CYP450-mediated drug interactions make it a valuable therapeutic option. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and optimal clinical application of this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]

- 3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetics of Ceftaroline in Normal Body Weight and Obese (Classes I, II, and III) Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. hhs.gov [hhs.gov]

- 14. centerforbiosimilars.com [centerforbiosimilars.com]

- 15. Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 17. Safety, local tolerability and pharmacokinetics of ceftaroline fosamil administered in a reduced infusion volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

The Core Structure-Activity Relationship of Ceftaroline Anhydrous Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] A key feature that distinguishes ceftaroline from other β-lactams is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] This unique attribute is intrinsically linked to its molecular structure and its enhanced affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[3] This in-depth technical guide elucidates the core structure-activity relationships (SAR) of the ceftaroline anhydrous base, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Structure-Activity Relationship of Ceftaroline

The potent anti-MRSA activity of ceftaroline is not attributed to a single structural feature but rather to the synergistic interplay of several key moieties. The fundamental cephalosporin scaffold, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring, serves as the foundation for its antibacterial action. However, it is the specific substitutions at the C-3 and C-7 positions that confer its unique and expanded spectrum of activity.

A critical element for its anti-MRSA efficacy is the 1,3-thiazole ring at the C-3 position. This particular side chain is thought to play a pivotal role in the high-affinity binding of ceftaroline to PBP2a.[3]

Quantitative Pharmacological Data

The antibacterial efficacy of ceftaroline has been extensively quantified through determination of minimum inhibitory concentrations (MIC) against a wide range of bacterial isolates and its binding affinity for various penicillin-binding proteins (PBPs).

Antimicrobial Susceptibility

The following table summarizes the in vitro activity of ceftaroline and comparator agents against key Gram-positive pathogens. Data is presented as MIC50 and MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

| Organism (Number of Isolates) | Ceftaroline MIC50 | Ceftaroline MIC90 | Vancomycin MIC50 | Vancomycin MIC90 | Linezolid MIC50 | Linezolid MIC90 | Daptomycin MIC50 | Daptomycin MIC90 |

| Staphylococcus aureus (MRSA) | 0.5 | 1 | 1 | 1 | 1 | 2 | 0.25 | 0.5 |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | 1 | 1 | 2 | 2 | 0.25 | 0.5 |

| Streptococcus pneumoniae | 0.008 | 0.12 | 0.25 | 0.5 | 1 | 1 | 0.12 | 0.25 |

| Streptococcus pyogenes | ≤0.008 | 0.008 | 0.25 | 0.5 | 1 | 1 | ≤0.06 | 0.12 |

| Streptococcus agalactiae | 0.015 | 0.015 | 0.25 | 0.5 | 1 | 1 | ≤0.06 | 0.25 |

Data compiled from multiple surveillance studies.[4][5][6]

Penicillin-Binding Protein Affinity

The mechanism of action of ceftaroline is intimately tied to its high affinity for bacterial PBPs. The following table presents the 50% inhibitory concentrations (IC50 in μg/mL) of ceftaroline and comparator β-lactams for the PBPs of S. aureus and S. pneumoniae.

| Organism and PBP | Ceftaroline IC50 | Ceftriaxone IC50 | Oxacillin/Penicillin G IC50 |

| MSSA (ATCC 29213) | |||

| PBP1 | 0.1 | 0.1 | 0.05 |

| PBP2 | 0.049 | >10 | 1.2 |

| PBP3 | 0.034 | 2.5 | 0.1 |

| MRSA (67-0) | |||

| PBP2a | 0.16 | >100 | 42 |

| Penicillin-Susceptible S. pneumoniae (2041) | |||

| PBP1a/1b | 0.03 | 0.05 | 0.01 |

| PBP2x/2a/2b | 0.01 | 0.04 | 0.01 |

| PBP3 | 0.02 | 0.03 | 0.01 |

| Penicillin-Resistant S. pneumoniae (2039) | |||

| PBP1a/1b | 0.1 | 0.5 | 1 |

| PBP2x/2a/2b | 0.2 | >10 | 8 |

| PBP3 | 0.1 | 0.5 | 0.5 |

Data adapted from studies on PBP binding affinities.[7][8]

Mechanism of Action: Allosteric Regulation of PBP2a

Ceftaroline's potent activity against MRSA is attributed to its unique interaction with PBP2a. Unlike many other β-lactams that are ineffective against this target, ceftaroline binds to an allosteric site on PBP2a, which is distinct from the active site.[9] This allosteric binding induces a conformational change in the protein, which in turn opens up the active site.[10] This opening allows a second molecule of ceftaroline to bind to the now accessible active site, leading to acylation of the serine residue and subsequent inhibition of the transpeptidase activity required for cell wall synthesis.[9] This ultimately results in bacterial cell death.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of ceftaroline is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4]

1. Preparation of Ceftaroline Stock Solution:

-

A stock solution of ceftaroline is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

2. Serial Dilutions:

-

A two-fold serial dilution of the ceftaroline stock solution is performed in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium.

-

A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted ceftaroline is inoculated with the prepared bacterial suspension.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

5. MIC Determination:

-

The MIC is read as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay: Competitive Binding

The affinity of ceftaroline for specific PBPs is determined using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

1. Membrane Preparation:

-

Bacterial cells are grown to mid-logarithmic phase and harvested.

-

The cells are lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.

2. Competitive Binding:

-

A fixed amount of the membrane preparation is incubated with varying concentrations of ceftaroline for a short period to allow for binding to the PBPs.

3. Fluorescent Labeling:

-

A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to the mixture. Bocillin FL will bind to any PBPs that are not already occupied by ceftaroline.

4. SDS-PAGE and Visualization:

-

The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is visualized using a fluorescence imager. The intensity of the fluorescent band corresponding to a specific PBP will be inversely proportional to the amount of ceftaroline that has bound to it.

5. IC50 Determination:

-

The fluorescence intensity of each PBP band is quantified at each ceftaroline concentration.

-

The IC50 value, which is the concentration of ceftaroline required to inhibit 50% of the binding of the fluorescent penicillin, is calculated from the resulting dose-response curve.

Conclusion

The structure-activity relationship of this compound is a testament to the power of targeted chemical modifications in overcoming antibiotic resistance. Its unique structural features, particularly the C-3 side chain, confer a high affinity for PBP2a, the primary driver of methicillin resistance in S. aureus. This interaction, characterized by an innovative allosteric mechanism, allows ceftaroline to effectively inhibit the growth of MRSA and other important pathogens. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and build upon the success of this important fifth-generation cephalosporin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Ceftaroline Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of ceftaroline and comparator agents tested against organisms isolated from patients with community-acquired bacterial pneumonia in Europe, Asia, and Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Microbiological Spectrum of Ceftaroline Anhydrous Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the microbiological profile of ceftaroline, including its in vitro activity against a wide range of clinically relevant pathogens, detailed experimental protocols for susceptibility testing, and an exploration of the underlying mechanisms of action and resistance.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. A unique characteristic of ceftaroline is its potent binding to PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin resistance in Staphylococcus aureus (MRSA).[4][5] This strong affinity for PBP2a allows ceftaroline to be effective against MRSA, a key differentiator from many other β-lactam antibiotics.[5] Ceftaroline also demonstrates a high affinity for PBP2x in Streptococcus pneumoniae, contributing to its activity against penicillin-resistant strains of this pathogen.[4]

In Vitro Microbiological Spectrum

The following tables summarize the in vitro activity of ceftaroline against a variety of clinically significant bacteria. Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented.

Gram-Positive Aerobes

Ceftaroline demonstrates potent activity against a wide array of Gram-positive aerobes, including multi-drug resistant strains.

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 61,045 | 0.015–64 | 0.5 | 1 | [6] |

| Staphylococcus aureus (MRSA) | 35,837 | 0.015–64 | 0.5 | 2 | [6] |

| Staphylococcus aureus (MSSA) | 25,208 | 0.015–2 | 0.25 | 0.25 | [6] |

| Coagulase-Negative Staphylococci | 1,593 | - | 0.25 | 0.5 | [7] |

| Streptococcus pneumoniae (all) | 8,768 | - | ≤0.015 | 0.12 | [8] |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | 0.25 | [9] |

| Streptococcus pyogenes | - | - | ≤0.015 | 0.015 | [9] |

| Streptococcus agalactiae | - | - | ≤0.015 | 0.015 | [9] |

| Viridans Group Streptococci | 840 | - | 0.03 | 0.06 | [10] |

| Enterococcus faecalis | - | - | 2 | - | [11] |

| Listeria monocytogenes | - | - | - | - | [9] |

| Corynebacterium spp. | - | - | - | 2.0 | [12] |

Gram-Negative Aerobes

Ceftaroline's activity against Gram-negative bacteria is generally comparable to that of third-generation cephalosporins. It is active against many common Enterobacteriaceae but has limited activity against non-fermenting Gram-negative bacilli and strains producing extended-spectrum β-lactamases (ESBLs).[2][13]

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | - | - | - | 0.25 to >16 | [11] |

| Klebsiella pneumoniae | - | - | - | 0.25 to >16 | [11] |

| Proteus mirabilis | - | - | - | 0.25 to >16 | [11] |

| Haemophilus influenzae | 1,172 | - | 0.008 | 0.03 | [11] |

| Moraxella catarrhalis | 613 | - | 0.06 | 0.25 | [11] |

| Pseudomonas aeruginosa | - | - | - | >16 | [14] |

Anaerobic Bacteria

Ceftaroline exhibits good activity against many Gram-positive anaerobes but has limited activity against Gram-negative anaerobes, particularly the Bacteroides fragilis group.[15]

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Clostridium perfringens | - | - | - | - | [5] |

| Clostridium difficile | - | 0.125-16 | - | 4 | [13] |

| Peptostreptococcus spp. | - | - | - | 0.5 | [11] |

| Propionibacterium acnes | - | - | - | ≤0.06 | [11] |

| Bacteroides fragilis group | - | - | - | 64 | [11] |

Experimental Protocols

The determination of the in vitro microbiological spectrum of ceftaroline relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of ceftaroline anhydrous base at a high concentration in a suitable solvent.

-

Preparation of Microdilution Plates: Dispense serial two-fold dilutions of the ceftaroline stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with lysed horse blood.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from an overnight culture in a sterile saline solution.

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For capnophilic organisms like Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.

-

Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (CLSI M07)

This method involves incorporating the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of ceftaroline as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of ceftaroline.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

Reading Results: The MIC is the lowest concentration of ceftaroline that prevents the growth of more than one colony or a faint haze.

Signaling Pathways and Resistance Mechanisms

Signaling Pathways for Methicillin Resistance in S. aureus

The expression of PBP2a, the primary determinant of methicillin resistance, is regulated by complex signaling pathways.

Caption: BlaR1/MecR1 signaling for β-lactamase and PBP2a expression.

In the absence of a β-lactam, the repressors BlaI and MecI bind to the promoter regions of the blaZ (encoding β-lactamase) and mecA genes, respectively, preventing their transcription.[14][16] Upon exposure to a β-lactam antibiotic, the membrane-bound sensor proteins BlaR1 and MecR1 are activated.[17] This activation leads to the cleavage of the repressors BlaI and MecI, allowing for the transcription of blaZ and mecA and subsequent production of β-lactamase and PBP2a.[18]

VraS/VraR Two-Component System and Cell Wall Stress Response

The VraS/VraR two-component system plays a crucial role in the bacterial response to cell wall stress induced by antibiotics like ceftaroline.

Caption: The VraS/VraR two-component system response to cell wall stress.

When cell wall synthesis is inhibited, the sensor kinase VraS is activated, leading to the phosphorylation of the response regulator VraR.[10][19] Phosphorylated VraR then activates the transcription of a regulon of genes involved in cell wall synthesis, contributing to the bacterial stress response.[13][15]

Mechanisms of Resistance to Ceftaroline

While ceftaroline is a potent agent, resistance can emerge through several mechanisms:

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP2a can reduce the binding affinity of ceftaroline, leading to decreased susceptibility.[20]

-

Enzymatic Inactivation: Ceftaroline can be hydrolyzed by certain β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][5][7]

-

Efflux Pumps: Although less common for cephalosporins, efflux pumps that actively transport the antibiotic out of the bacterial cell could potentially contribute to reduced susceptibility.[13]

Experimental Workflow for Microbiological Spectrum Evaluation

The comprehensive evaluation of the microbiological spectrum of a new antimicrobial agent like ceftaroline follows a structured workflow.

References

- 1. Impact of β-Lactamase Inhibition on the Activity of Ceftaroline against Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the kinetic parameters of class B beta-lactamases. | Semantic Scholar [semanticscholar.org]

- 4. ihma.com [ihma.com]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multistep Resistance Development Studies of Ceftaroline in Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of BlaR1 Protein of Methicillin-resistant Staphylococcus aureus, Its Proteolytic Processing, and Recovery from Induction of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftaroline activity tested against uncommonly isolated Gram-positive pathogens: report from the SENTRY Antimicrobial Surveillance Program (2008-2011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A close-up view of the VraSR two-component system. A mediator of Staphylococcus aureus response to cell wall damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. academic.oup.com [academic.oup.com]

- 20. PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

ceftaroline anhydrous base stability and degradation products

An In-depth Technical Guide to the Stability and Degradation of Ceftaroline

Disclaimer: The majority of publicly available stability data for ceftaroline pertains to its prodrug, ceftaroline fosamil. This guide synthesizes that information to discuss the intrinsic stability and degradation of the active ceftaroline molecule (referred to as ceftaroline anhydrous base or ceftaroline free base). The degradation of ceftaroline fosamil primarily involves the dephosphorylation to active ceftaroline, which can then undergo further degradation.

Introduction to Ceftaroline Stability

Ceftaroline is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In its commercially available form, it is supplied as ceftaroline fosamil, a water-soluble N-phosphonoamino prodrug.[2] Upon administration, plasma phosphatases rapidly convert ceftaroline fosamil into the bioactive ceftaroline.[2][3] Understanding the stability and degradation profile of the active ceftaroline molecule is crucial for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

The stability of cephalosporins, including ceftaroline, is influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents. The most common degradation pathway for β-lactam antibiotics is the hydrolysis of the β-lactam ring, which renders the molecule inactive.

Degradation Pathways and Products

Forced degradation studies on ceftaroline fosamil provide insight into the degradation pathways of the active ceftaroline moiety. The primary degradation products identified in these studies often result from the hydrolysis of the β-lactam ring and modifications to the side chains.

Key Degradation Products

While specific degradation studies on this compound are not extensively available, mass spectrometry analyses from forced degradation studies of ceftaroline fosamil have identified several degradation products.[4] The formation of these products suggests the intrinsic reactivity of the ceftaroline molecule.

| Reported m/z | Potential Structural Modification | Stress Condition |

| 622 | Open β-lactam ring of ceftaroline | Hydrolytic (Acidic, Basic), Thermal |

| 483 | Further fragmentation post-β-lactam cleavage | Thermal |

| 442 | Side-chain modifications | Thermal |

| 337 | Smaller fragments of the molecule | Thermal |

| 303 | Smaller fragments of the molecule | Thermal |

Note: The m/z values are derived from studies on ceftaroline fosamil, and some may represent fragments of the prodrug or its degradants.[4]

Visualizing Degradation Pathways

The following diagram illustrates a probable degradation pathway for ceftaroline, focusing on the hydrolysis of the β-lactam ring, a critical step in its inactivation.

References

Ceftaroline Anhydrous Base for the Treatment of Community-Acquired Pneumonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ceftaroline anhydrous base, a fifth-generation cephalosporin, for the treatment of community-acquired pneumonia (CAP). It consolidates key data on its efficacy, safety, mechanism of action, and the pivotal clinical trial methodologies that have defined its clinical use.

Core Efficacy and Safety Data

Ceftaroline has demonstrated significant efficacy and a favorable safety profile in the treatment of CAP, primarily established in the integrated analysis of two pivotal Phase 3 trials, FOCUS 1 and FOCUS 2. These randomized, double-blind, multicenter trials compared ceftaroline fosamil (the prodrug of ceftaroline) with ceftriaxone in hospitalized adult patients with CAP of Pneumonia Outcomes Research Team (PORT) risk class III or IV.

Clinical Cure Rates

The primary efficacy endpoint in the FOCUS trials was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the end of therapy.[1] The results consistently demonstrated the non-inferiority, and in some analyses, superiority of ceftaroline compared to ceftriaxone.

Table 1: Clinical Cure Rates in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

| Patient Population | Ceftaroline (n/N, %) | Ceftriaxone (n/N, %) | Treatment Difference (95% CI) |

| Clinically Evaluable (CE) | 517/613 (84.3%) | 477/614 (77.7%) | 6.7% (1.6% to 11.8%) |

| Modified Intent-to-Treat Efficacy (MITTE) | 506/614 (82.6%) | 470/613 (76.6%) | 6.0% (1.4% to 10.7%) |

Source: Adapted from integrated analysis of FOCUS 1 and FOCUS 2 trials.[2][3]

A meta-analysis of five randomized controlled trials further substantiated the superior clinical cure rate of ceftaroline compared to ceftriaxone at the TOC visit in various patient populations, including the modified intent-to-treat (MITT), clinically evaluable (CE), and microbiologically evaluable (ME) populations.[4]

Microbiological Efficacy

Ceftaroline has demonstrated robust activity against common CAP pathogens, including multidrug-resistant Streptococcus pneumoniae (MDRSP) and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Table 2: Microbiological Response Rates in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

| Pathogen | Ceftaroline (Favorable Response, n/N, %) | Ceftriaxone (Favorable Response, n/N, %) |

| Streptococcus pneumoniae | 59/69 (85.5%) | 48/70 (68.6%) |

| Staphylococcus aureus | 18/25 (72.0%) | 12/20 (60.0%) |

| Haemophilus influenzae | 50/59 (84.7%) | 51/61 (83.6%) |

| Klebsiella pneumoniae | 14/15 (93.3%) | 10/13 (76.9%) |

Source: Adapted from integrated analysis of FOCUS 1 and FOCUS 2 trials.[7]

Safety and Tolerability

The integrated safety data from the FOCUS trials, encompassing over 1200 patients, showed that ceftaroline was well-tolerated, with a safety profile comparable to that of ceftriaxone and consistent with the cephalosporin class.[1]

Table 3: Summary of Adverse Events in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

| Adverse Event Category | Ceftaroline (n=613, %) | Ceftriaxone (n=615, %) |

| Any Treatment-Emergent Adverse Event (TEAE) | 288 (47.0%) | 281 (45.7%) |

| Serious Adverse Events (SAEs) | 69 (11.3%) | 72 (11.7%) |

| Discontinuation due to an AE | 27 (4.4%) | 25 (4.1%) |

| Deaths | 15 (2.4%) | 12 (2.0%) |

Source: Adapted from integrated safety summary of FOCUS 1 and FOCUS 2 trials.[1]

The most commonly reported TEAEs for ceftaroline were diarrhea, headache, and insomnia.[1]

Mechanism of Action: PBP Inhibition and Allosteric Regulation

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[5][8] Its broad spectrum of activity, particularly against resistant Gram-positive organisms, is attributed to its high affinity for multiple PBP targets.

A key feature of ceftaroline's mechanism against MRSA is its ability to bind to PBP2a, the protein encoded by the mecA gene that confers resistance to most β-lactam antibiotics.[6][9] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site. This allows a second ceftaroline molecule to bind to the active site, thereby inhibiting the transpeptidase activity crucial for cell wall synthesis and leading to bacterial cell death.

Caption: Ceftaroline's allosteric binding to PBP2a in MRSA.

Experimental Protocols: The FOCUS Trials

The FOCUS 1 and FOCUS 2 trials were pivotal in establishing the efficacy and safety of ceftaroline for CAP. The methodologies of these trials are outlined below.

Study Design

-